molecular formula C12H9F4N3 B12603381 [(5-Fluoropyridin-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile CAS No. 647839-87-0

[(5-Fluoropyridin-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile

Cat. No.: B12603381
CAS No.: 647839-87-0
M. Wt: 271.21 g/mol
InChI Key: HBKRDHLELDQYBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Fluoropyridin-2-yl)methylpropanedinitrile is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved through various methods, including the Umemoto reaction and the Balts-Schiemann reaction . These reactions often require specific reagents and conditions to ensure the successful incorporation of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The availability of fluorinated synthetic blocks and effective fluorinating reagents plays a crucial role in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoropyridin-2-yl)methylpropanedinitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different fluorinated pyridine derivatives, while substitution reactions can produce a range of new compounds with modified properties .

Scientific Research Applications

(5-Fluoropyridin-2-yl)methylpropanedinitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Fluoropyridin-2-yl)methylpropanedinitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity, making it effective in various applications. The exact molecular targets and pathways depend on the specific use and context of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Fluoropyridin-2-yl)methylpropanedinitrile is unique due to its combination of fluorinated pyridine and trifluoropropyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

647839-87-0

Molecular Formula

C12H9F4N3

Molecular Weight

271.21 g/mol

IUPAC Name

2-[(5-fluoropyridin-2-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile

InChI

InChI=1S/C12H9F4N3/c13-9-1-2-10(19-6-9)5-11(7-17,8-18)3-4-12(14,15)16/h1-2,6H,3-5H2

InChI Key

HBKRDHLELDQYBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1F)CC(CCC(F)(F)F)(C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.